(2S)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one;hydrochloride
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Overview
Description
LY-426965 hydrochloride is a bioactive chemical.
Preparation Methods
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(2S)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions are typically controlled to ensure the desired outcome, such as temperature, pressure, and solvent choice.
Major Products Formed
Scientific Research Applications
Chemistry: The compound is used as a research tool to study the serotonin 1A receptor and its interactions with other molecules.
Biology: It is used to investigate the role of serotonin in biological systems and its impact on behavior and physiology.
Mechanism of Action
(2S)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one;hydrochloride exerts its effects by acting as a full antagonist of the serotonin 1A receptor. This receptor is involved in regulating mood, anxiety, and other physiological processes. By blocking the receptor, this compound can modulate serotonin signaling, leading to its potential therapeutic effects . The molecular targets and pathways involved include the serotonin signaling pathway and its downstream effects on neurotransmission and behavior .
Comparison with Similar Compounds
Similar Compounds
WAY-100635: Another selective 5-HT1A receptor antagonist used in research.
NAN-190: A compound with similar antagonistic properties at the 5-HT1A receptor.
Pindolol: A beta-blocker with partial agonist activity at the 5-HT1A receptor.
Uniqueness
(2S)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one;hydrochloride is unique in its high selectivity and potency as a 5-HT1A receptor antagonist. Unlike some other compounds, it lacks partial agonist activity, making it a valuable tool for studying the specific effects of 5-HT1A receptor antagonism .
Properties
CAS No. |
326821-27-6 |
---|---|
Molecular Formula |
C28H39ClN2O2 |
Molecular Weight |
471.1 g/mol |
IUPAC Name |
(2S)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one;hydrochloride |
InChI |
InChI=1S/C28H38N2O2.ClH/c1-28(24-13-7-4-8-14-24,27(31)23-11-5-3-6-12-23)17-18-29-19-21-30(22-20-29)25-15-9-10-16-26(25)32-2;/h4,7-10,13-16,23H,3,5-6,11-12,17-22H2,1-2H3;1H/t28-;/m0./s1 |
InChI Key |
UUXFKMLSIOTOPP-JCOPYZAKSA-N |
SMILES |
CC(CCN1CCN(CC1)C2=CC=CC=C2OC)(C3=CC=CC=C3)C(=O)C4CCCCC4.Cl |
Isomeric SMILES |
C[C@](CCN1CCN(CC1)C2=CC=CC=C2OC)(C3=CC=CC=C3)C(=O)C4CCCCC4.Cl |
Canonical SMILES |
CC(CCN1CCN(CC1)C2=CC=CC=C2OC)(C3=CC=CC=C3)C(=O)C4CCCCC4.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-cyclohexyl-4-(4-(2-methoxyphenyl)-1-piperazinyl)-2-methyl-2-phenyl-1-butanone LY 426965 LY-426965 LY426965 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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